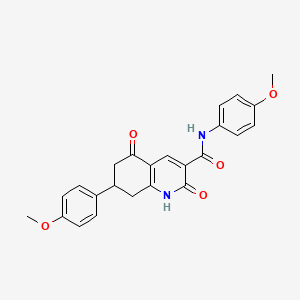![molecular formula C31H30N6O B14939901 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide](/img/structure/B14939901.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features a pyrimidine ring, an indole moiety, and a diphenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The final compound is formed by coupling the pyrimidine and indole moieties with the diphenylacetyl group using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE shares structural similarities with other pyrimidine and indole derivatives, such as:
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
- **N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(2,2-DIPHENYLACETYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]GUANIDINE
Uniqueness:
- The unique combination of the pyrimidine, indole, and diphenylacetyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C31H30N6O |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H30N6O/c1-21-19-22(2)35-31(34-21)37-30(32-18-17-25-20-33-27-16-10-9-15-26(25)27)36-29(38)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,19-20,28,33H,17-18H2,1-2H3,(H2,32,34,35,36,37,38) |
InChIキー |
WFAFUIWGHSNXQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)


![4,4,11,11-tetramethyl-N-naphthalen-1-yl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B14939873.png)

![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939880.png)
![1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B14939884.png)

![N,4-bis(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939896.png)
